4-Methyl-2-phenylpiperazine-1-sulfonamide
CAS No.: 1094315-38-4
Cat. No.: VC2551228
Molecular Formula: C11H17N3O2S
Molecular Weight: 255.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094315-38-4 |
|---|---|
| Molecular Formula | C11H17N3O2S |
| Molecular Weight | 255.34 g/mol |
| IUPAC Name | 4-methyl-2-phenylpiperazine-1-sulfonamide |
| Standard InChI | InChI=1S/C11H17N3O2S/c1-13-7-8-14(17(12,15)16)11(9-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,12,15,16) |
| Standard InChI Key | WPMACSYNVGRFNI-UHFFFAOYSA-N |
| SMILES | CN1CCN(C(C1)C2=CC=CC=C2)S(=O)(=O)N |
| Canonical SMILES | CN1CCN(C(C1)C2=CC=CC=C2)S(=O)(=O)N |
Introduction
The sulfonamide group likely contributes to the compound's ability to form hydrogen bonds, similar to what has been observed with 4-Phenyl-piperazine-1-sulfonamide, which forms intermolecular N–H·O=S hydrogen bonds creating an infinite network within its crystal structure .
| Step | Reagents | Conditions | Expected Outcome |
|---|---|---|---|
| 1 | 4-Methyl-2-phenylpiperazine, Chlorosulfonyl isocyanate, Dimethyl malate | CH₂Cl₂, 0°C to room temperature | Formation of N-chlorosulfonylcarbamate intermediate |
| 2 | Intermediate from step 1, Triethylamine | Room temperature, <2h | Formation of sulfonamide product |
| 3 | Purification | Chromatography on silica gel (CH₂Cl₂) | Pure 4-Methyl-2-phenylpiperazine-1-sulfonamide |
Another potential approach could draw from the synthesis methods described for 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine, which involves a two-step process using appropriate starting materials under controlled conditions . The synthesis of the piperazine core could be achieved first, followed by sulfonamide functionalization.
Crystal Structure and Molecular Packing
The related compound 4-Phenyl-piperazine-1-sulfonamide crystallizes in a monoclinic system (space group P21/c) with unit cell parameters: a = 24.1829(7), b = 9.5485(3), c = 9.7885(2)Å, β = 92.2337(16)°, Z = 8, V = 2258.55(11)ų . Its crystal structure consists of hydrophilic layers containing the sulfonamide function and hydrophobic layers comprising the phenyl-piperazine structure, stacking along the a direction .
A notable feature in the crystal packing of 4-Phenyl-piperazine-1-sulfonamide is the formation of weak intermolecular N–H·O=S hydrogen bonds, creating an infinite hydrogen-bond network along the b and c directions . This characteristic molecular packing arrangement might provide insights into how 4-Methyl-2-phenylpiperazine-1-sulfonamide could potentially organize in the solid state, although the additional methyl group and different substitution pattern would likely introduce some modifications to the packing arrangement.
Table 3: Crystal Structure Parameters of Related Compound
Analytical Characterization
The characterization of 4-Methyl-2-phenylpiperazine-1-sulfonamide would typically involve various analytical techniques to confirm its structure and purity. Based on methodologies used for similar compounds, the following analytical approaches would be appropriate:
Table 4: Analytical Characterization Methods for 4-Methyl-2-phenylpiperazine-1-sulfonamide
For single crystal X-ray analysis, crystals of the compound could potentially be obtained through slow evaporation of a concentrated solution in an appropriate solvent, similar to the method used for 4-Phenyl-piperazine-1-sulfonamide, which yielded suitable crystals through slow evaporation of a concentrated ether solution at room temperature .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume